molecular formula C22H19ClN2O3S3 B371376 3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 298215-87-9

3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B371376
CAS RN: 298215-87-9
M. Wt: 491.1g/mol
InChI Key: XOTJXENTPYVVPF-MOSHPQCFSA-N
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Description

3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H19ClN2O3S3 and its molecular weight is 491.1g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesized 2-thioxo-4-thiazolidinones have demonstrated significant in vitro antimicrobial activities against various bacterial and fungal strains. These include novel 2-thioxo-4-thiazolidinone derivatives and their evaluation as potential antibacterial and antifungal agents. Specific compounds within this category have shown promising results in laboratory settings, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2009).

Supramolecular Self-Assembly

  • Thioxothiazolidinone derivatives exhibit interesting supramolecular self-assembly properties driven by hydrogen bonding and diverse π–hole interactions. This characteristic is crucial in the development of novel materials and substances with specific molecular configurations (Andleeb et al., 2017).

Anticancer Potential

  • Certain 4-thiazolidinone derivatives have been synthesized and evaluated for their anticancer potentials. These compounds have shown varying levels of efficacy in inhibiting the growth of cancer cells, highlighting their potential role in cancer therapy (Deep et al., 2016).

Structural Analysis

  • The molecular structure of these compounds has been investigated using various techniques like X-ray diffraction and DFT calculations. Understanding the structure is vital for exploring their applications in different fields of science and technology (Benhalima et al., 2011).

Synthesis and Reaction Studies

  • Studies on the synthesis and reactions of 4-thiazolidinones have provided insights into the scope of reactions of these compounds with different ions and their potential applications in creating new chemical entities (Omar et al., 2008).

Additional Applications

  • These compounds have shown diverse applications, including their use in synthesizing linked heterocyclic compounds with antimicrobial properties, and their role in the development of new pharmacological agents (Sanjeeva Reddy et al., 2010).

properties

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S3/c23-17-8-4-5-9-18(17)24-21(26)20(31-22(24)29)13-14-12-15(25(27)28)10-11-19(14)30-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTJXENTPYVVPF-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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